

In-Depth Technical Guide: Thalidomide-NH-(CH₂)₃-NH-Boc

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Compound of Interest

Compound Name: Thalidomide-NH-(CH₂)₃-NH-Boc

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Thalidomide-NH-(CH₂)₃-NH-Boc**, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the thalidomide moiety, which recruits the E3 ubiquitin ligase Cereblon (CRBN), connected to a three-carbon linker with a Boc-protected amine. This functionalized linker allows for the conjugation of this Cereblon-recruiting element to a ligand for a target protein, forming a PROTAC capable of inducing the degradation of that specific protein.

Chemical Properties and Supplier Information

While a specific CAS number for **Thalidomide-NH-(CH₂)₃-NH-Boc** is not consistently reported in public databases, its chemical identity is well-established. It is recognized as a key intermediate in the synthesis of CRBN-based PROTACs.

Table 1: Chemical Properties of **Thalidomide-NH-(CH₂)₃-NH-Boc**

Property	Value
Full Chemical Name	tert-butyl (3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisindolin-4-yl)amino)propyl)carbamate
Synonyms	4-((3-((tert-butoxycarbonyl)amino)propyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Molecular Formula	C ₂₁ H ₂₆ N ₄ O ₆
Molecular Weight	430.46 g/mol
Appearance	Solid
Purity	Typically >95%
Solubility	Soluble in DMSO
Storage Conditions	Store at -20°C for long-term stability

Table 2: Known Suppliers of **Thalidomide-NH-(CH₂)₃-NH-Boc**

Supplier	Product Name	Notes
MedChemExpress	Thalidomide-NH-(CH ₂) ₃ -NH-Boc	Acts as a Cereblon ligand to recruit CRBN protein. [1]

Synthesis and Application in PROTAC Development

Thalidomide-NH-(CH₂)₃-NH-Boc serves as a foundational reagent for the synthesis of PROTACs. The general workflow involves two key steps: the deprotection of the Boc group to expose a primary amine, followed by its conjugation to a ligand designed to bind to a specific protein of interest.

General Synthesis of Thalidomide-Linker Conjugates

The synthesis of thalidomide-linker conjugates typically involves the reaction of a thalidomide derivative with a bifunctional linker. In the case of **Thalidomide-NH-(CH₂)₃-NH-Boc**, 4-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione can be reacted with N-Boc-1,3-diaminopropane.

The nucleophilic substitution of the fluorine atom by the primary amine of the linker yields the desired product.

Experimental Protocol: Deprotection and Conjugation

Objective: To prepare a functional PROTAC by conjugating Thalidomide-NH-(CH₂)₃-NH₂ with a target protein ligand containing a reactive functional group (e.g., a carboxylic acid).

Materials:

- **Thalidomide-NH-(CH₂)₃-NH-Boc**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Target protein ligand with a carboxylic acid moiety
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar peptide coupling agent
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)
- HPLC for purification
- Mass spectrometer for characterization

Procedure:

- Boc Deprotection:
 - Dissolve **Thalidomide-NH-(CH₂)₃-NH-Boc** in a solution of 20-50% TFA in DCM.
 - Stir the reaction mixture at room temperature for 1-2 hours.
 - Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.

- Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly in the next step.
- PROTAC Conjugation:
 - In an anhydrous DMF solution, combine the target protein ligand, HBTU (1.2 equivalents), and DIPEA (3 equivalents).
 - Stir the mixture for 10-15 minutes to activate the carboxylic acid of the ligand.
 - Add the deprotected Thalidomide-NH-(CH₂)₃-NH₂ (1 equivalent) to the reaction mixture.
 - Allow the reaction to proceed at room temperature for 4-12 hours.
 - Monitor the formation of the PROTAC molecule by LC-MS.
 - Once the reaction is complete, purify the crude product using reverse-phase HPLC.
 - Characterize the final PROTAC product by mass spectrometry and NMR to confirm its identity and purity.

Mechanism of Action: Cereblon-Mediated Protein Degradation

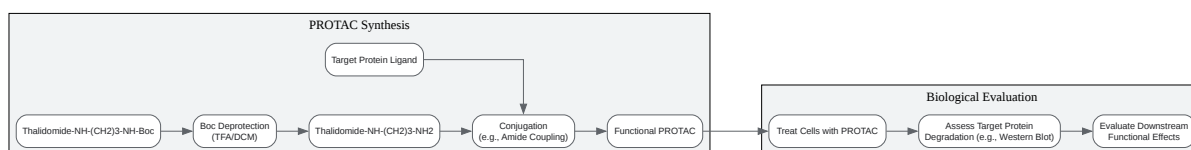
PROTACs synthesized from **Thalidomide-NH-(CH₂)₃-NH-Boc** function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

The thalidomide component of the PROTAC binds to the E3 ubiquitin ligase Cereblon (CRBN), which is part of the CUL4A-DDB1-CRBN E3 ligase complex.^[2] Simultaneously, the other end of the PROTAC binds to the target protein of interest. This induced proximity brings the target protein close to the E3 ligase complex, leading to the polyubiquitination of the target protein. The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein.^{[3][4]}

Visualizing the Workflow and Signaling Pathway

PROTAC Development Workflow

The following diagram illustrates the general workflow for utilizing **Thalidomide-NH-(CH₂)₃-NH-Boc** in the development of a PROTAC.

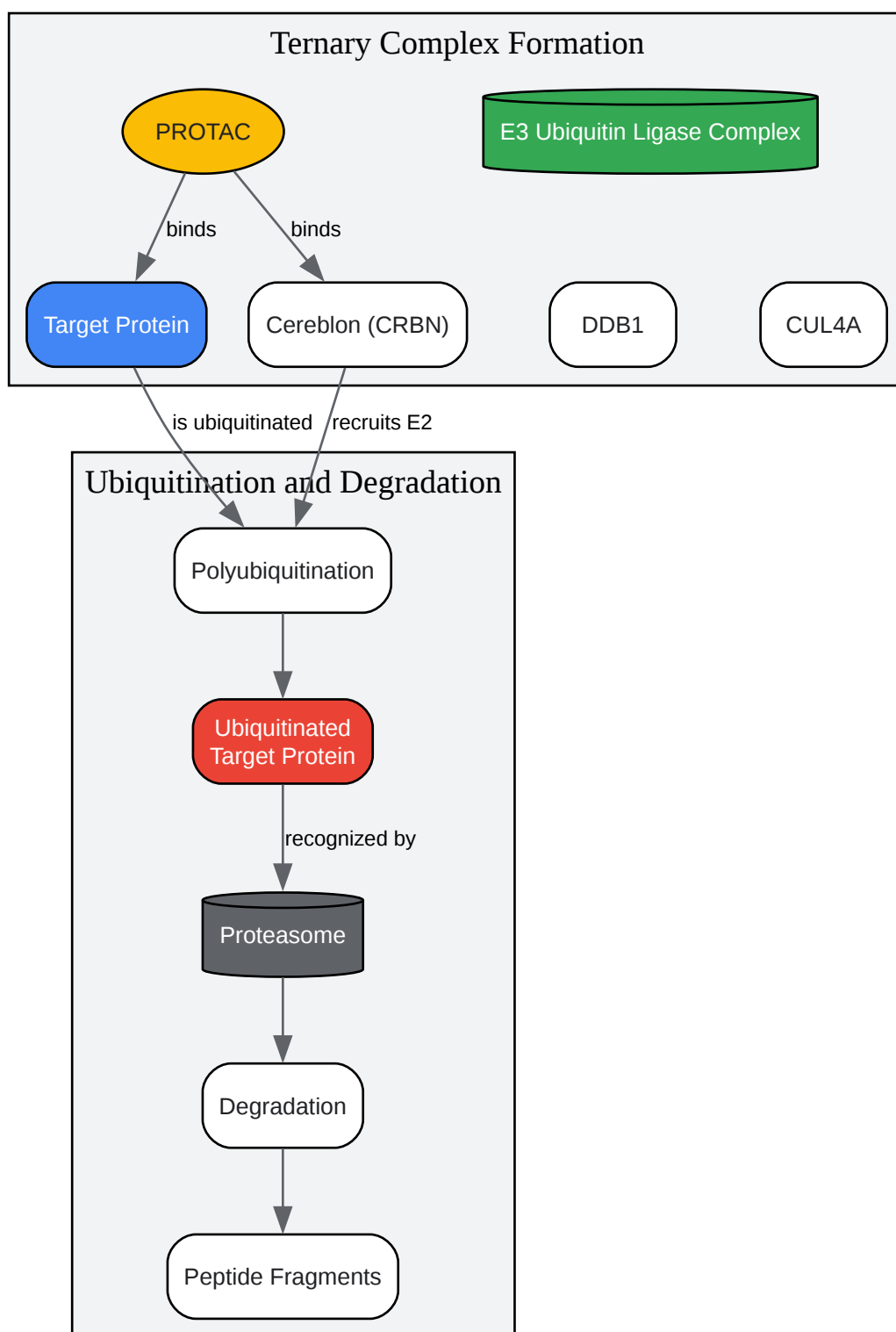


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Caption: Workflow for PROTAC synthesis and evaluation.

Cereblon-Mediated Protein Degradation Pathway

This diagram illustrates the mechanism by which a thalidomide-based PROTAC induces the degradation of a target protein.



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Caption: PROTAC-induced protein degradation pathway.

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